1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-(2-ethoxyphenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-(2-ethoxyphenyl)propan-1-one is a complex organic compound featuring a triazole ring, a pyrrolidine ring, and an ethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the triazole ring. One common method is the Huisgen cycloaddition . The pyrrolidine ring can be introduced through subsequent reactions involving appropriate precursors.
Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors, which can provide better control over reaction parameters and improve scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of new substituted pyrrolidine or triazole derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its triazole ring makes it a candidate for biological studies, particularly in enzyme inhibition.
Medicine: The compound may have pharmacological properties, such as antimicrobial or antioxidant activity.
Industry: It could be used in the development of new materials or as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in enzyme inhibition, the triazole ring may interact with the active site of the enzyme, preventing substrate binding. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-(2-methoxyphenyl)propan-1-one
1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-(2-hydroxyphenyl)propan-1-one
1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-(2-chlorophenyl)propan-1-one
Uniqueness: The presence of the ethoxy group in this compound distinguishes it from similar compounds, potentially affecting its solubility, reactivity, and biological activity.
This detailed overview provides a comprehensive understanding of 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-(2-ethoxyphenyl)propan-1-one, highlighting its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
3-(2-ethoxyphenyl)-1-[3-(triazol-2-yl)pyrrolidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-2-23-16-6-4-3-5-14(16)7-8-17(22)20-12-9-15(13-20)21-18-10-11-19-21/h3-6,10-11,15H,2,7-9,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWCXJAPKFCRPNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CCC(=O)N2CCC(C2)N3N=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.